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Compound of Interest

Compound Name:
(R)-3-Amino-4-hydroxybutanoic

acid

Cat. No.: B555399 Get Quote

An In-depth Technical Guide to (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB)

Introduction
(R)-γ-Amino-β-hydroxybutyric acid, commonly known as (R)-GABOB, is the biologically active

enantiomer of GABOB, an endogenous metabolite of the principal inhibitory neurotransmitter in

the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] Structurally, it is a

GABA analogue with a hydroxyl group at the β-position.[1] This modification introduces a chiral

center, resulting in two stereoisomers, with the (R)-enantiomer demonstrating distinct

pharmacological properties. (R)-GABOB is recognized for its neuromodulatory, anticonvulsant,

and hypotensive activities, primarily mediated through its interaction with GABA receptors.[3][4]

Due to its ability to cross the blood-brain barrier more effectively than GABA, it has been a

subject of interest in neuroscience and drug development.[1]

Physicochemical Properties
(R)-GABOB is a small molecule with the chemical formula C4H9NO3. Its structure and

fundamental properties are summarized in the table below.
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Property Value Reference

IUPAC Name
(R)-4-amino-3-hydroxybutanoic

acid
[5]

Synonyms

(R)-(-)-γ-Amino-β-

hydroxybutyric acid, L-γ-

Amino-β-hydroxybutyric acid,

(–)-β-Hydroxy-GABA

[5][6]

CAS Number 7013-07-2 [5][6]

Molecular Formula C4H9NO3 [1][5][6]

Molecular Weight 119.12 g/mol [1][5][6]

Appearance Solid [5]

Solubility
Soluble in PBS (pH 7.2) at 10

mg/ml
[6]

Biological Function and Pharmacology
(R)-GABOB exerts its biological effects by acting as an agonist at multiple types of GABA

receptors, with a notable stereoselectivity compared to its (S)-(+)-enantiomer.[1][3][7]

Receptor Activity
(R)-GABOB is a modulator of GABA receptors, demonstrating agonist activity at GABA_A,

GABA_B, and GABA_C receptors.[3][5][6] Its potency varies across these receptor subtypes. It

is the more potent agonist at GABA_B and GABA_C receptors compared to the (S)-

enantiomer.[3][7] Conversely, the (S)-enantiomer has a higher affinity for GABA_A receptors.[3]

[7]

The quantitative receptor binding and functional activity data for (R)-GABOB are summarized in

the following table:
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Receptor
Subtype

Assay Type Parameter Value (µM)
Species/Sy
stem

Reference

GABA_A
Binding

Assay
IC50 1

Rat brain

synaptosome

s

[6]

GABA_B
Binding

Assay
IC50 0.35

Rat brain

synaptosome

s

[6]

GABA_C (ρ1) Patch-clamp EC50 19

Human

receptor

expressed in

Xenopus

oocytes

[6]

Pharmacological Effects
Anticonvulsant Activity: (R)-GABOB has demonstrated greater inhibitory effects on induced

seizures compared to its S-(+)-enantiomer.[3] In a cat model, it has been shown to inhibit

electrical discharges in the amygdala associated with seizures.[5][6]

Inhibitory Neurotransmission: As a GABA receptor agonist, (R)-GABOB enhances inhibitory

neurotransmission in the central nervous system, contributing to its overall depressant

effects.[1]

Hormone Release: Intravenous administration of GABOB has been shown to stimulate the

release of prolactin and growth hormone in humans, suggesting a role in the neuroendocrine

regulation of the hypothalamic-pituitary axis.[8]

Signaling Pathways
The mechanism of action of (R)-GABOB is dependent on the GABA receptor subtype it

activates.

GABA_A and GABA_C Receptor Signaling
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GABA_A and GABA_C receptors are ionotropic receptors that form chloride ion channels.[3][9]

The binding of an agonist like (R)-GABOB to these receptors leads to the opening of the

channel, allowing an influx of chloride ions (Cl-). This influx causes hyperpolarization of the

neuronal membrane, making it less likely to fire an action potential and thus producing an

inhibitory effect.

Cell Membrane

GABA_A / GABA_C Receptor
(Ligand-gated Cl- Channel) Cl- InfluxOpens Channel(R)-GABOB Binds Membrane

Hyperpolarization
Inhibition of

Neuronal Firing

Click to download full resolution via product page

GABA_A/C Receptor Signaling Pathway for (R)-GABOB.

GABA_B Receptor Signaling
GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs).[3][10] Upon

activation by (R)-GABOB, the receptor initiates a signaling cascade through its associated G-

protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP)

levels, and the modulation of ion channels, specifically the activation of inwardly rectifying

potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10][11]

The resulting efflux of K+ and reduced influx of Ca2+ leads to a slow and prolonged

hyperpolarization, inhibiting neuronal activity.[12]
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GABA_B Receptor Signaling Pathway for (R)-GABOB.

Experimental Protocols
Synthesis of (R)-GABOB from (R)-Epichlorohydrin
A common and efficient method for the synthesis of (R)-GABOB involves a multi-step process

starting from commercially available (R)-epichlorohydrin.[13] This stereospecific synthesis

ensures the production of the desired enantiomer.
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Methodology:

Ring Opening: (R)-epichlorohydrin is treated with a cyanide source (e.g., potassium cyanide)

to open the epoxide ring and introduce a nitrile group, forming a chlorohydrin nitrile

intermediate.

Azide Substitution: The chlorine atom is displaced by an azide group using a reagent like

sodium azide. This step introduces the nitrogen functionality that will become the amine

group.

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic

conditions.

Azide Reduction: The azide group is reduced to a primary amine, typically through catalytic

hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst). This final step yields

(R)-GABOB.
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General Synthesis Workflow for (R)-GABOB.
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Radioligand Binding Assay for GABA Receptor Affinity
This protocol is used to determine the binding affinity (IC50) of (R)-GABOB for GABA

receptors.

Methodology:

Membrane Preparation: Synaptosomes are prepared from rat brain tissue homogenates

through differential centrifugation.

Incubation: The prepared membranes are incubated in a buffer solution (e.g., Tris-HCl)

containing a known concentration of a radiolabeled ligand (e.g., [3H]GABA or a specific

receptor antagonist) and varying concentrations of the unlabeled test compound ((R)-

GABOB).

Separation: The incubation is terminated by rapid filtration through glass fiber filters,

separating the bound radioligand from the unbound.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of (R)-GABOB that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis of the competition

binding curve.

Two-Electrode Voltage Clamp (TEVC) on Xenopus
Oocytes
This electrophysiological technique is used to measure the functional activity (EC50) of (R)-

GABOB at ionotropic GABA receptors expressed in a controlled system.

Methodology:

Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding

the subunits of the human GABA receptor of interest (e.g., ρ1 for GABA_C). The oocytes are

then incubated for several days to allow for receptor expression on the cell membrane.
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Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled

with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is

continuously perfused with a buffer solution.

Drug Application: Solutions containing increasing concentrations of (R)-GABOB are perfused

over the oocyte.

Current Measurement: The agonist-induced current (e.g., chloride current) is recorded at a

fixed holding potential.

Data Analysis: The peak current response is plotted against the concentration of (R)-

GABOB. The concentration that elicits a half-maximal response (EC50) is calculated by

fitting the data to a dose-response curve.[3]

Conclusion
(R)-GABOB is a pharmacologically significant enantiomer of GABOB with well-defined agonist

activity at GABA_A, GABA_B, and GABA_C receptors. Its stereoselective potency, particularly

at GABA_B and GABA_C receptors, and its ability to penetrate the central nervous system

make it a valuable tool for studying GABAergic neurotransmission. The established

anticonvulsant properties and influence on neuroendocrine function highlight its therapeutic

potential. Further research into its specific interactions with receptor subtypes and its

downstream signaling effects will continue to be crucial for the development of novel

therapeutics targeting the GABA system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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